2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Key structural features include:
- A thioacetamide linkage at position 3, which may enhance hydrogen bonding and metabolic stability.
- A 3-fluoro-4-methylphenyl substituent on the acetamide group, likely influencing target binding via hydrophobic and electronic effects.
While direct data on this compound’s synthesis or activity is absent in the provided evidence, analogous compounds (e.g., pyrazolo-triazolo-pyridines and pyrimidines) suggest applications in kinase inhibition or antimicrobial activity .
Properties
CAS No. |
1223779-04-1 |
|---|---|
Molecular Formula |
C26H25FN6O2S |
Molecular Weight |
504.58 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
InChI Key |
ITKZEQNOMGFSCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. Its molecular formula is , with a molecular weight of approximately 504.58 g/mol. The structure includes various functional groups that may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds within the pyrazolo[1,5-a][1,2,4]triazole class exhibit significant anticancer properties. A study focused on similar derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 . The mechanism involves the promotion of oxidative stress leading to cell death.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Similar compounds have shown to activate caspases (caspase 3/7, 8, and 9), leading to programmed cell death .
- Autophagy Activation : Some derivatives have been reported to trigger autophagy through increased formation of autophagosomes and inhibition of mTOR pathways .
Pharmacological Studies
Pharmacological evaluations reveal that compounds like this compound exhibit promising cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Induction of oxidative stress |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Study on Related Compounds
A comparative study involving similar triazole derivatives indicated that modifications in the chemical structure significantly influence anticancer activity. For example, a derivative with a sulfonamide group showed enhanced cytotoxicity against breast cancer cells compared to other tested compounds . This highlights the importance of structural optimization in enhancing biological efficacy.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The unique structural features of this compound suggest potential applications in cancer therapy. Studies have highlighted the efficacy of triazole derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been documented to possess anti-inflammatory properties. The thioether functional group may play a crucial role in modulating inflammatory pathways .
Case Study 1: Antimicrobial Evaluation
A study evaluated various pyrazolo[1,5-a][1,2,4]triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced antibacterial activity against resistant strains compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of the compound effectively inhibited cell proliferation in cancer cell lines. The mechanism involved the modulation of cell cycle regulators and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact: The 4-butoxyphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to ethylthio groups in ’s analogues, which may improve blood-brain barrier penetration . The 3-fluoro-4-methylphenyl moiety introduces steric and electronic effects, similar to fluorinated chromenones in , enhancing receptor binding through hydrophobic interactions .
Q & A
Q. What are the key considerations for optimizing the synthetic yield of this compound?
- Methodological Answer : Optimization involves systematic screening of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry). For example, refluxing in ethanol with glacial acetic acid as a catalyst (common in pyrazolo-triazolo syntheses) improves cyclization efficiency . Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical factors affecting yield. Bayesian optimization algorithms have also proven effective for reaction parameter tuning .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for unambiguous confirmation of the fused pyrazolo-triazolo-pyrazine core and substituent positions .
- NMR spectroscopy (1H/13C) to verify the thioacetamide linker and aromatic substituents, with comparison to analogs like N-(3-chloro-4-methoxyphenyl)acetamide derivatives .
- HPLC-MS to assess purity (>95%) and detect side products from incomplete substitution reactions .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The thiourea-like linkage may hydrolyze under acidic or humid conditions. Stability studies under accelerated aging (40°C/75% RH) should be conducted. Lyophilization and storage in argon-filled vials at -20°C are recommended, as used for structurally similar pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., butoxyphenyl vs. methoxyphenyl) affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs with systematic substituent variations (e.g., alkyl chain length, halogen placement). For example:
Q. What computational strategies predict binding modes to therapeutic targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. Use the Protein Data Bank (PDB) to retrieve kinase structures (e.g., EGFR or CDK2). Key interactions include hydrogen bonding between the acetamide carbonyl and kinase hinge regions, as seen in pyrazolo[3,4-d]pyrimidine inhibitors .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Standardize protocols using guidelines from publications like Boraei et al. (2019) on triazolo-thiadiazepine bioassays . Meta-analyses of IC50 values under consistent parameters (pH, temperature) are critical .
Experimental Design & Data Analysis
Q. What statistical models are suitable for optimizing multi-step syntheses?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) efficiently maps nonlinear relationships between variables (e.g., reaction time, catalyst loading). For flow-chemistry adaptations, leverage continuous-flow reactor models to minimize side reactions, as demonstrated in diphenyldiazomethane syntheses .
Q. How can crystallographic data resolve ambiguities in regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K provides atomic-level resolution of the pyrazolo-triazolo-pyrazine core. Compare bond lengths and angles to triazolo[4,3-a]pyrazine derivatives in the Cambridge Structural Database (CSD). Anomalies in sulfur-acetamide torsion angles may indicate steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
